1-(Ethylthio)-4-nitrobenzene
Overview
Description
1-(Ethylthio)-4-nitrobenzene is an organic compound with the molecular formula C8H9NO2S It consists of a benzene ring substituted with an ethylthio group (–SEt) at the 1-position and a nitro group (–NO2) at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Ethylthio)-4-nitrobenzene can be synthesized through several methods. One common approach involves the nitration of 1-(ethylthio)benzene. The nitration reaction typically uses a mixture of concentrated nitric acid and sulfuric acid as the nitrating agent. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the 4-position of the benzene ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-(Ethylthio)-4-nitrobenzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (–NH2) using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like iron and hydrochloric acid.
Substitution: The ethylthio group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Oxidation: The ethylthio group can be oxidized to a sulfoxide (–SOEt) or sulfone (–SO2Et) using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon, iron with hydrochloric acid.
Substitution: Nucleophiles such as halides, amines, or thiols.
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Major Products Formed:
Reduction: 1-(Ethylthio)-4-aminobenzene.
Substitution: Various substituted benzene derivatives.
Oxidation: 1-(Ethylsulfinyl)-4-nitrobenzene, 1-(Ethylsulfonyl)-4-nitrobenzene.
Scientific Research Applications
1-(Ethylthio)-4-nitrobenzene has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications, making it a valuable building block in organic synthesis.
Biology: The compound’s derivatives may exhibit biological activity, making it a potential candidate for drug discovery and development.
Medicine: Research into its derivatives could lead to the development of new pharmaceuticals with therapeutic properties.
Industry: It can be used in the production of dyes, pigments, and other materials due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 1-(Ethylthio)-4-nitrobenzene and its derivatives depends on the specific chemical reactions they undergo For instance, in reduction reactions, the nitro group is converted to an amino group, which can then participate in further chemical transformations
Comparison with Similar Compounds
1-(Methylthio)-4-nitrobenzene: Similar structure but with a methylthio group instead of an ethylthio group.
1-(Ethylthio)-2-nitrobenzene: Similar structure but with the nitro group at the 2-position.
1-(Ethylthio)-4-chlorobenzene: Similar structure but with a chloro group instead of a nitro group.
Uniqueness: 1-(Ethylthio)-4-nitrobenzene is unique due to the specific positioning of the ethylthio and nitro groups, which influence its reactivity and potential applications. The combination of these functional groups allows for diverse chemical transformations and makes it a versatile compound in organic synthesis.
Properties
IUPAC Name |
1-ethylsulfanyl-4-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2S/c1-2-12-8-5-3-7(4-6-8)9(10)11/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXZUBAOBGOBJDT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=C(C=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10488618 | |
Record name | 1-(Ethylsulfanyl)-4-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10488618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7205-60-9 | |
Record name | 1-(Ethylsulfanyl)-4-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10488618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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